Cas no 65796-77-2 (4H-1,3,6,2-DIOXAZABOROCINE, TETRAHYDRO-6-METHYL-2-PHENYL-)
4H-1,3,6,2-DIOXAZABOROCINE, TETRAHYDRO-6-METHYL-2-PHENYL- Chemical and Physical Properties
Names and Identifiers
-
- 4H-1,3,6,2-DIOXAZABOROCINE, TETRAHYDRO-6-METHYL-2-PHENYL-
- N-methyldiethanolamine phenylboronic ester
- SCHEMBL12989225
- 6-methyl-2-phenyl-1,3,6,2-dioxazaborocane
- starbld0027192
- 65796-77-2
-
- Inchi: 1S/C11H16BNO2/c1-13-7-9-14-12(15-10-8-13)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
- InChI Key: STYAQQQTUSOBDR-UHFFFAOYSA-N
- SMILES: O1B(C2C=CC=CC=2)OCCN(C)CC1
Computed Properties
- Exact Mass: 205.1274089g/mol
- Monoisotopic Mass: 205.1274089g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.7Ų
4H-1,3,6,2-DIOXAZABOROCINE, TETRAHYDRO-6-METHYL-2-PHENYL- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N886417-25g |
N-methyldiethanolamine phenylboronic ester |
65796-77-2 | 98% | 25g |
1,755.00 | 2021-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539429-1g |
2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen phenylboronate |
65796-77-2 | 98% | 1g |
¥181.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539429-5g |
2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen phenylboronate |
65796-77-2 | 98% | 5g |
¥657.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539429-25g |
2-((2-Hydroxyethyl)(methyl)amino)ethyl hydrogen phenylboronate |
65796-77-2 | 98% | 25g |
¥1894.00 | 2024-05-05 |
4H-1,3,6,2-DIOXAZABOROCINE, TETRAHYDRO-6-METHYL-2-PHENYL- Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4H-1,3,6,2-DIOXAZABOROCINE, TETRAHYDRO-6-METHYL-2-PHENYL-
4H-1,3,6,2-DIOXAZABOROCINE, TETRAHYDRO-6-METHYL-2-PHENYL- (CAS No. 65796-77-2): A Comprehensive Overview
4H-1,3,6,2-Dioxazaborocine, tetrahydro-6-methyl-2-phenyl- (CAS No. 65796-77-2) is a unique heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in organic synthesis, material science, and pharmaceutical research. This compound belongs to the class of dioxazaborocines, which are known for their intriguing structural properties and reactivity. The presence of both nitrogen and boron atoms in its framework makes it a valuable building block for various chemical transformations.
The molecular structure of 4H-1,3,6,2-dioxazaborocine features a six-membered ring containing oxygen, nitrogen, and boron atoms, with a phenyl group and a methyl group attached at specific positions. This arrangement imparts unique electronic and steric properties to the molecule, making it a subject of interest for researchers exploring heterocyclic chemistry and boron-containing compounds. Recent studies have highlighted its potential as a ligand in catalytic systems and as a precursor for advanced materials.
One of the most notable applications of tetrahydro-6-methyl-2-phenyl-4H-1,3,6,2-dioxazaborocine is in the field of organic electronics. With the growing demand for efficient and sustainable materials in optoelectronics, researchers are increasingly focusing on boron-nitrogen-containing compounds due to their tunable electronic properties. This compound, in particular, has shown promise in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices, aligning with the global push toward green energy solutions.
In the pharmaceutical industry, 4H-1,3,6,2-dioxazaborocine derivatives are being investigated for their potential biological activities. The incorporation of boron into drug molecules has gained traction due to boron's ability to form stable complexes with biological targets. While CAS 65796-77-2 itself may not be a drug candidate, its structural motifs are valuable for designing novel therapeutic agents, particularly in areas like anticancer research and antimicrobial development.
The synthesis of tetrahydro-6-methyl-2-phenyl-4H-1,3,6,2-dioxazaborocine typically involves the condensation of appropriate precursors under controlled conditions. Researchers have developed various synthetic routes to optimize yield and purity, with recent advancements focusing on green chemistry principles to minimize environmental impact. This aligns with the broader trend in chemical manufacturing toward sustainable practices and reduced waste generation.
From a commercial perspective, the demand for specialized boron-nitrogen heterocycles like 4H-1,3,6,2-dioxazaborocine is on the rise. Chemical suppliers and research institutions are increasingly stocking this compound to meet the needs of academic and industrial researchers. Its price and availability may vary depending on purity requirements and scale of purchase, but it remains an important reagent for those working in advanced material science and medicinal chemistry.
Safety considerations for handling 65796-77-2 are similar to those for many laboratory chemicals. While not classified as highly hazardous, standard precautions such as proper ventilation, use of personal protective equipment, and adherence to good laboratory practices are recommended. Researchers often inquire about the stability and storage conditions of this compound, which should be kept in a cool, dry place away from strong oxidizers.
Looking toward the future, 4H-1,3,6,2-dioxazaborocine, tetrahydro-6-methyl-2-phenyl- is likely to see expanded applications as research into boron-containing compounds continues to advance. Areas such as catalysis, supramolecular chemistry, and coordination polymers may benefit from further exploration of this interesting heterocycle. Its unique structural features make it a compelling subject for both fundamental studies and practical applications.
For researchers seeking alternatives or related compounds, the family of dioxazaborocines offers numerous derivatives with varying substituents and properties. Comparative studies of these analogues can provide valuable insights into structure-activity relationships, particularly for those investigating molecular design and property optimization in their respective fields.
In summary, 4H-1,3,6,2-dioxazaborocine, tetrahydro-6-methyl-2-phenyl- (CAS No. 65796-77-2) represents an important class of heterocyclic compounds with diverse potential across multiple scientific disciplines. Its study contributes to our understanding of boron-nitrogen chemistry while offering practical solutions in material development and pharmaceutical research. As interest in specialized heterocycles grows, this compound is poised to remain relevant in cutting-edge chemical investigations.
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